3-Bromo-4-(3,4-dichlorophenoxy)benzoic acid
Overview
Description
Scientific Research Applications
Development of Fluorescence Probes
- Researchers designed and synthesized novel fluorescence probes to detect highly reactive oxygen species (hROS), which are crucial in various biological and chemical applications. These probes can differentiate between different types of ROS and have been applied to living cells for visualization purposes (Setsukinai et al., 2003).
Antioxidant and Enzyme Inhibition
- A study synthesized novel bromophenols, demonstrating powerful antioxidant activities and inhibitory actions on enzymes like acetylcholinesterase and carbonic anhydrase. These findings are significant in the context of metabolic enzyme research (Öztaşkın et al., 2017).
High-Performance Liquid Chromatography (HPLC) in Poisoning Diagnosis
- HPLC methods have been developed for detecting chlorophenoxy herbicides and benzonitrile herbicides in biological specimens. This technique aids in diagnosing acute poisoning, highlighting the importance of 3-Bromo-4-(3,4-dichlorophenoxy)benzoic acid in forensic and medical sciences (Flanagan & Ruprah, 1989).
Chemical Reactivity and Vibrational Analysis
- A study focused on the structure and reactivity of similar bromo-benzoic acid compounds. It examined various molecular parameters, providing insights into the reactivity and properties of these compounds, which are essential for chemical synthesis and material science (Yadav et al., 2022).
Advanced Oxidation Processes
- The compound has been studied in the context of advanced oxidation processes for the degradation of organic pollutants. This research is crucial for environmental science, particularly in water treatment and pollution control (Bokare & Choi, 2011).
Water Purification
- Research involving similar chlorophenol compounds has explored the use of titanium dioxide suspensions under UV light for purifying water. This application is vital for environmental remediation and sustainable water management (Matthews, 1990).
Properties
IUPAC Name |
3-bromo-4-(3,4-dichlorophenoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O3/c14-9-5-7(13(17)18)1-4-12(9)19-8-2-3-10(15)11(16)6-8/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRUJNBYXRCUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)OC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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